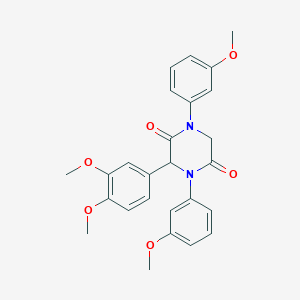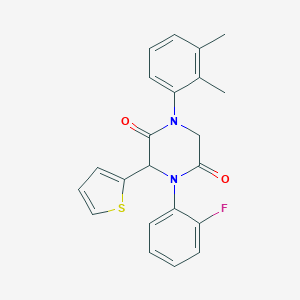
4-(2,3-Dimethylphenyl)-1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-Dimethylphenyl)-1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione, also known as TRO19622, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazinedione derivatives and has been shown to exhibit a range of biochemical and physiological effects. In
科学研究应用
4-(2,3-Dimethylphenyl)-1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and cerebral ischemia. This compound has also been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease and arthritis. Furthermore, this compound has been shown to have anticancer effects in various cancer cell lines.
作用机制
The mechanism of action of 4-(2,3-Dimethylphenyl)-1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of oxidative stress and inflammation. This compound has also been shown to inhibit the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes and reduce oxidative stress in animal models of neurodegenerative diseases. This compound has also been shown to reduce inflammation and improve gut barrier function in animal models of inflammatory bowel disease. Furthermore, this compound has been shown to inhibit cell proliferation and induce cell death in various cancer cell lines.
实验室实验的优点和局限性
4-(2,3-Dimethylphenyl)-1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities with high purity. It has also been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, this compound also has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Furthermore, this compound has not yet been tested in human clinical trials, which limits its potential for clinical applications.
未来方向
There are several future directions for the research on 4-(2,3-Dimethylphenyl)-1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione. One direction is to further elucidate its mechanism of action and optimize its therapeutic potential. Another direction is to test its efficacy in human clinical trials for various diseases. Furthermore, this compound can be modified to obtain derivatives with improved pharmacokinetic properties and selectivity for specific targets. Overall, the research on this compound has shown its potential as a therapeutic agent for various diseases, and further research is warranted to fully explore its therapeutic potential.
Conclusion:
In conclusion, this compound is a promising compound that has been extensively studied for its potential therapeutic applications. Its synthesis method has been optimized to obtain high yields and purity, making it suitable for further research applications. This compound has been shown to exhibit a range of biochemical and physiological effects, including neuroprotective, anti-inflammatory, and anticancer effects. However, its mechanism of action is not fully understood, and further research is needed to optimize its therapeutic potential. Overall, this compound is a promising candidate for further research in the field of drug discovery and development.
合成方法
The synthesis of 4-(2,3-Dimethylphenyl)-1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione involves the reaction of 4-methylphenylhydrazine with 2,3-dimethylbenzoyl chloride to obtain 4-(2,3-dimethylphenyl)hydrazine. This intermediate is then reacted with 1-(4-methylphenyl)-3-phenyl-2,5-piperazinedione in the presence of a coupling agent to obtain this compound. The synthesis of this compound has been optimized to obtain high yields and purity, making it suitable for further research applications.
属性
分子式 |
C25H24N2O2 |
|---|---|
分子量 |
384.5 g/mol |
IUPAC 名称 |
4-(2,3-dimethylphenyl)-1-(4-methylphenyl)-3-phenylpiperazine-2,5-dione |
InChI |
InChI=1S/C25H24N2O2/c1-17-12-14-21(15-13-17)26-16-23(28)27(22-11-7-8-18(2)19(22)3)24(25(26)29)20-9-5-4-6-10-20/h4-15,24H,16H2,1-3H3 |
InChI 键 |
BTEMULDQTAKHHP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=CC=C3)C4=CC=CC(=C4C)C |
规范 SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=CC=C3)C4=CC=CC(=C4C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-bromo-N-(4-fluorophenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242329.png)
![4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B242337.png)
![4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B242339.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B242341.png)
![4-[3-(4-methoxyphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242342.png)
![4-[3-(2-ethyl-6-methylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242343.png)
![(4Z)-4-[3-(2-ethyl-6-methylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B242344.png)
![3-[3-(2,6-Dimethylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol](/img/structure/B242346.png)
![N-(2,6-dimethylphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B242348.png)
![4-[3-(4-propan-2-ylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242349.png)


![7'-Benzyl-5',7'-dihydrospiro(cyclohexane-1,8'-tetraazolo[1,5-a]pyrazin)-6'-one](/img/structure/B242357.png)
![1-(4-chlorophenyl)-N-cyclopentyl-4-oxo-2-[(E)-2-phenylethenyl]-2-azetidinecarboxamide](/img/structure/B242358.png)
